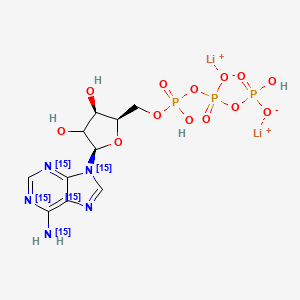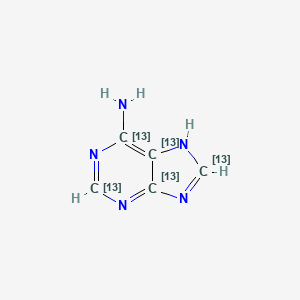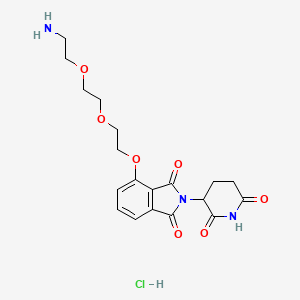
Thalidomide-PEG3-NH2 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-PEG3-NH2 (hydrochloride) is a compound that combines thalidomide with a polyethylene glycol (PEG) linker and an amino group, forming a hydrochloride salt. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). Thalidomide-PEG3-NH2 (hydrochloride) acts as a cereblon ligand, which is crucial for recruiting the CRBN protein in PROTAC technology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-PEG3-NH2 (hydrochloride) involves several steps:
Thalidomide Derivatization: Thalidomide is modified to introduce a PEG linker. This typically involves the reaction of thalidomide with a PEG derivative containing a reactive group such as an amino or hydroxyl group.
PEG Linker Attachment: The PEG linker is attached to thalidomide through a series of reactions, often involving activation of the PEG derivative and subsequent coupling with thalidomide.
Formation of Hydrochloride Salt: The final product, Thalidomide-PEG3-NH2, is converted into its hydrochloride salt form by reacting with hydrochloric acid
Industrial Production Methods
Industrial production of Thalidomide-PEG3-NH2 (hydrochloride) follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and purification systems is common in industrial settings to enhance efficiency and yield .
化学反应分析
Types of Reactions
Thalidomide-PEG3-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The amino group in the PEG linker can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the PEG linker.
Coupling Reactions: The amino group can be used in coupling reactions to attach other molecules or ligands
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used.
Hydrolysis: Acidic or basic solutions are employed to induce hydrolysis.
Coupling Reactions: Reagents like carbodiimides or succinimidyl esters are used for coupling reactions
Major Products Formed
Substitution Products: Various substituted derivatives of Thalidomide-PEG3-NH2.
Hydrolysis Products: Cleaved PEG linkers and thalidomide derivatives.
Coupling Products: Conjugates formed by attaching other molecules to the amino group
科学研究应用
Thalidomide-PEG3-NH2 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel drug delivery systems and bioconjugates .
作用机制
Thalidomide-PEG3-NH2 (hydrochloride) exerts its effects by acting as a cereblon ligand. It binds to the CRBN protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is the basis for its use in PROTAC technology, where it helps in the selective degradation of disease-causing proteins .
相似化合物的比较
Similar Compounds
Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride: Another cereblon ligand with a similar PEG linker but different functional groups.
Thalidomide-5-PEG3-NH2 hydrochloride: A variant with a different PEG linker length and functionalization
Uniqueness
Thalidomide-PEG3-NH2 (hydrochloride) is unique due to its specific PEG linker length and functionalization, which provide optimal properties for PROTAC applications. Its ability to effectively recruit CRBN and facilitate targeted protein degradation makes it a valuable tool in chemical biology and drug discovery .
属性
分子式 |
C19H24ClN3O7 |
|---|---|
分子量 |
441.9 g/mol |
IUPAC 名称 |
4-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C19H23N3O7.ClH/c20-6-7-27-8-9-28-10-11-29-14-3-1-2-12-16(14)19(26)22(18(12)25)13-4-5-15(23)21-17(13)24;/h1-3,13H,4-11,20H2,(H,21,23,24);1H |
InChI 键 |
UNNSZZPWHUBHBM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





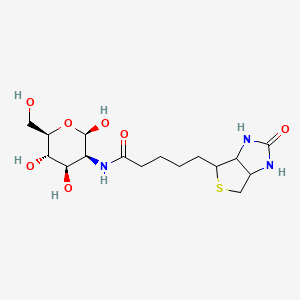
![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)
![methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate](/img/structure/B12375575.png)
![2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12375579.png)
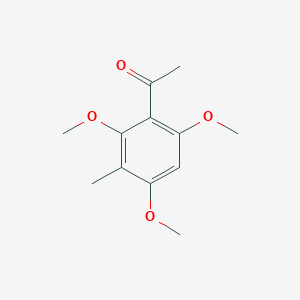
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)

![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
![disodium;5-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12375609.png)
